molecular formula C18H19N5O2S B2636845 8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034418-62-5

8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No.: B2636845
CAS No.: 2034418-62-5
M. Wt: 369.44
InChI Key: CWEPYNKASMGBDT-UHFFFAOYSA-N
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Description

The compound 8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic molecule that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Pyrrolidine and Triazole Moieties: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, while the triazole ring can be formed through click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines or thiols.

    Substitution: Various substituted quinoline or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

The compound is of interest in synthetic organic chemistry for the development of new reactions and methodologies, particularly those involving heterocyclic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its complex structure and potential bioactivity.

Medicine

Medicinally, quinoline derivatives are explored for their potential as antimalarial, antibacterial, and anticancer agents. This specific compound could be investigated for similar therapeutic applications.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological pathways. The triazole and pyrrolidine moieties may enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.

    Sulfonylquinolines: A class of compounds with potential antibacterial and antifungal activities.

Uniqueness

The unique combination of the quinoline core with the triazole and pyrrolidine moieties, along with the sulfonyl group, makes 8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline a distinctive compound with potentially novel biological activities and applications.

Properties

IUPAC Name

8-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-26(25,17-5-1-3-14-4-2-9-19-18(14)17)22-10-8-15(11-22)23-12-16(20-21-23)13-6-7-13/h1-5,9,12-13,15H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEPYNKASMGBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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